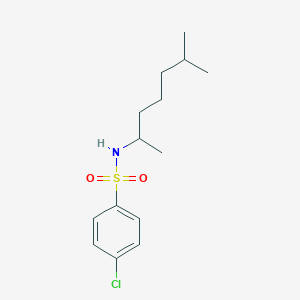
N-(3-bromobenzoyl)leucine
Overview
Description
N-(3-bromobenzoyl)leucine, also known as 3-BrBzl-Leu, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of leucine, an essential amino acid that plays a crucial role in protein synthesis and other metabolic processes in the body. The unique chemical structure of 3-BrBzl-Leu makes it an ideal candidate for various research applications, including drug discovery and development, biochemical assays, and biological studies.
Mechanism of Action
The mechanism of action of N-(3-bromobenzoyl)leucine involves the inhibition of proteasome activity, which is a critical process for the degradation of intracellular proteins. This compound binds to the active site of the proteasome, preventing the degradation of specific proteins and leading to the accumulation of misfolded or damaged proteins. This accumulation can trigger various cellular responses, including apoptosis and autophagy, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-bromobenzoyl)leucine are complex and depend on various factors such as concentration, exposure time, and cell type. This compound has been shown to induce apoptosis and suppress tumor growth in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. Additionally, N-(3-bromobenzoyl)leucine has been shown to modulate energy metabolism and amino acid transport in various cell types, including muscle cells and adipocytes.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3-bromobenzoyl)leucine in lab experiments include its high potency, selectivity, and specificity. This compound has been extensively characterized for its biological activities, making it an ideal tool compound for studying various cellular processes. However, the limitations of using N-(3-bromobenzoyl)leucine in lab experiments include its potential toxicity and limited solubility in aqueous solutions. Additionally, the synthesis of this compound can be challenging and requires specialized equipment and expertise.
Future Directions
There are several future directions for research on N-(3-bromobenzoyl)leucine. One potential area of focus is the development of novel derivatives of this compound with improved potency and selectivity. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(3-bromobenzoyl)leucine and its effects on various cellular processes. Finally, the potential therapeutic applications of this compound in the treatment of various diseases, including cancer, metabolic disorders, and neurodegenerative diseases, should be explored further.
Scientific Research Applications
N-(3-bromobenzoyl)leucine has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including inhibition of proteasome activity, induction of apoptosis, and suppression of tumor growth. Additionally, N-(3-bromobenzoyl)leucine has been used as a tool compound for studying the role of leucine in various metabolic processes, including protein synthesis, energy metabolism, and amino acid transport.
properties
IUPAC Name |
2-[(3-bromobenzoyl)amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-8(2)6-11(13(17)18)15-12(16)9-4-3-5-10(14)7-9/h3-5,7-8,11H,6H2,1-2H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPVQEIYIMCCMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-dichloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzenesulfonamide](/img/structure/B3976745.png)

![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3976767.png)
![4-(4-butyl-1H-1,2,3-triazol-1-yl)-1-[(2S)-tetrahydrofuran-2-ylcarbonyl]piperidine](/img/structure/B3976781.png)
![2-{[(2-sec-butylphenoxy)acetyl]amino}-4-chlorobenzoic acid](/img/structure/B3976789.png)
![ethyl 6-ethoxy-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate hydrochloride](/img/structure/B3976794.png)
![1-[7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B3976802.png)
![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3976811.png)

![N-{[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide](/img/structure/B3976850.png)


![5-[4-(2-furoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3976869.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(3-methoxyphenyl)benzamide](/img/structure/B3976871.png)